molecular formula C15H28O3 B12425473 (1S,4R)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,7,8,8a-octahydroazulene-1,4,8-triol

(1S,4R)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,7,8,8a-octahydroazulene-1,4,8-triol

Cat. No.: B12425473
M. Wt: 256.38 g/mol
InChI Key: CXQOZINRAFPQEX-DSLCMTKMSA-N
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Description

(1S,4R)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,7,8,8a-octahydroazulene-1,4,8-triol is a complex organic compound with a unique structure. It is a derivative of azulene, a bicyclic aromatic hydrocarbon known for its deep blue color. This compound is characterized by its multiple hydroxyl groups and a distinct arrangement of methyl and isopropyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,7,8,8a-octahydroazulene-1,4,8-triol typically involves several steps:

    Starting Materials: The synthesis begins with azulene or its derivatives.

    Functional Group Introduction: Hydroxyl groups are introduced through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.

    Methyl and Isopropyl Group Addition: These groups are added via alkylation reactions using reagents such as methyl iodide and isopropyl bromide in the presence of strong bases like sodium hydride.

    Cyclization: The final step involves cyclization reactions to form the octahydroazulene structure, often using catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques like chromatography ensures high yield and purity. Safety measures are crucial due to the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones back to alcohols.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, which can be further substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S,4R)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,7,8,8a-octahydroazulene-1,4,8-triol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its multiple hydroxyl groups make it a potential candidate for studying hydrogen bonding and molecular recognition.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, its structural similarity to certain natural products could make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may make it useful in the development of new polymers or as a precursor for high-value chemicals.

Mechanism of Action

The mechanism by which (1S,4R)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,7,8,8a-octahydroazulene-1,4,8-triol exerts its effects depends on its interactions with molecular targets. These interactions often involve hydrogen bonding and hydrophobic interactions due to its hydroxyl and alkyl groups. The compound may interact with enzymes, altering their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Azulene: The parent compound, known for its aromatic properties and blue color.

    Guaiol: A sesquiterpenoid alcohol with a similar bicyclic structure.

    Cedrol: Another sesquiterpenoid alcohol with a similar hydroxyl group arrangement.

Uniqueness

What sets (1S,4R)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,7,8,8a-octahydroazulene-1,4,8-triol apart is its specific arrangement of functional groups and its octahydroazulene core. This unique structure provides distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H28O3

Molecular Weight

256.38 g/mol

IUPAC Name

(1S,4R)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,7,8,8a-octahydroazulene-1,4,8-triol

InChI

InChI=1S/C15H28O3/c1-9(2)10-5-7-14(3,17)11-6-8-15(4,18)12(11)13(10)16/h9-13,16-18H,5-8H2,1-4H3/t10?,11?,12?,13?,14-,15+/m1/s1

InChI Key

CXQOZINRAFPQEX-DSLCMTKMSA-N

Isomeric SMILES

CC(C)C1CC[C@@](C2CC[C@](C2C1O)(C)O)(C)O

Canonical SMILES

CC(C)C1CCC(C2CCC(C2C1O)(C)O)(C)O

Origin of Product

United States

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